molecular formula C7H7NO3 B143552 2,3-Dihydroxybenzamide CAS No. 13189-89-4

2,3-Dihydroxybenzamide

Cat. No.: B143552
CAS No.: 13189-89-4
M. Wt: 153.14 g/mol
InChI Key: QCIDBNKTKNBPKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trencam-3,2-Hopo can be synthesized through a series of chemical reactions involving the hydroxypyridonate moiety. The synthesis typically involves the reaction of 2,3-dihydroxybenzoic acid with appropriate amines under controlled conditions to form the desired salicylamide derivative . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Trencam-3,2-Hopo involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Trencam-3,2-Hopo suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Trencam-3,2-Hopo undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted salicylamides.

Comparison with Similar Compounds

Similar Compounds

Trencam-3,2-Hopo is similar to other hydroxypyridonate-based compounds, such as:

  • TRPN-3,2-Hopo
  • TREN-Me-3,2-Hopo
  • TREN-1,2,3-Hopo
  • 5LIO-3,2-Hopo
  • BU-O-3,4-Hopo

Uniqueness

What sets Trencam-3,2-Hopo apart from these similar compounds is its high efficiency in iron chelation at lower doses. This makes it a promising candidate for therapeutic applications where lower dosages are preferred to minimize potential side effects . Additionally, Trencam-3,2-Hopo has shown superior stability and selectivity in forming metal complexes, which enhances its potential for various scientific and industrial applications .

Properties

IUPAC Name

2,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIDBNKTKNBPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13189-89-4
Record name 2,3-Dihydroxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33JA2LC96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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